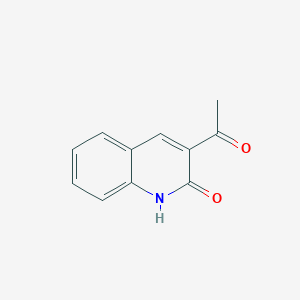

3-acetil-1H-quinolin-2-ona

Descripción general

Descripción

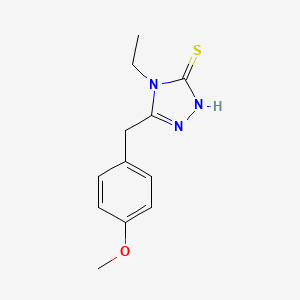

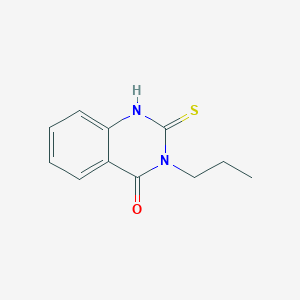

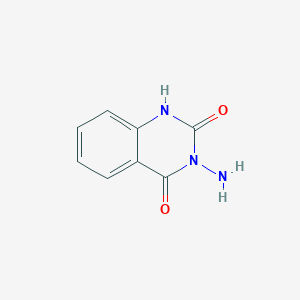

3-acetyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-acetyl-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetyl-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

3-acetil-1H-quinolin-2-ona: los derivados se han identificado como prometedores agentes anticancerígenos. Exhiben potencial en la inhibición del crecimiento de las células cancerosas al interferir con varios procesos celulares. Las investigaciones han demostrado que estos compuestos pueden dirigirse a vías específicas involucradas en la proliferación y supervivencia de las células cancerosas, lo que los convierte en valiosos para el desarrollo de nuevos fármacos de quimioterapia .

Propiedades antioxidantes

Las propiedades antioxidantes de This compound son significativas en el campo de la química medicinal. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo, que puede conducir a enfermedades crónicas. Estos compuestos pueden eliminar los radicales libres, previniendo así el daño celular .

Aplicaciones antiinflamatorias

La inflamación es una respuesta biológica a los estímulos dañinos, y la inflamación crónica puede conducir a diversas enfermedades. Los derivados de This compound han mostrado actividad antiinflamatoria, que podría aprovecharse en el tratamiento de trastornos inflamatorios .

Potencial antimalárico

La malaria es una enfermedad mortal causada por parásitos que se transmiten a las personas a través de las picaduras de mosquitos infectados. Los derivados de la quinolina, incluido This compound, tienen un historial de uso en medicamentos antimaláricos. Su capacidad para inhibir el crecimiento de las especies de Plasmodium los convierte en un foco de desarrollo de fármacos antimaláricos .

Anti-SARS-CoV-2 (COVID-19)

La pandemia mundial ha acelerado la búsqueda de tratamientos efectivos contra el SARS-CoV-2. This compound y sus derivados se han explorado por su potencial para inhibir el virus, contribuyendo al conjunto de compuestos que se están investigando para la terapia contra la COVID-19 .

Actividad antituberculosa

La tuberculosis sigue siendo un gran desafío de salud mundial. Los compuestos This compound han demostrado actividad contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis. Esto abre posibilidades para su uso en la creación de fármacos antituberculosos más efectivos .

Aplicaciones cardiovasculares

Las enfermedades cardiovasculares son la principal causa de muerte en todo el mundo. Compuestos como This compound se están estudiando por sus efectos cardiovasculares, incluido su potencial para actuar como vasodilatadores o en el tratamiento de arritmias .

Efectos neuroprotectores

Las enfermedades neurodegenerativas como el Parkinson y el Alzheimer se caracterizan por la pérdida progresiva de la estructura o función de las neuronas. Los derivados de This compound han mostrado promesas como agentes neuroprotectores, potencialmente ayudando en el tratamiento o prevención de estas afecciones debilitantes .

Cada una de estas aplicaciones representa un campo de estudio único donde This compound juega un papel fundamental. La investigación en curso continúa descubriendo nuevos usos potenciales y mecanismos de acción, destacando la versatilidad de este compuesto en la investigación científica y el desarrollo de fármacos. La información proporcionada aquí se basa en la última investigación disponible y destaca el amplio espectro de actividades farmacológicas asociadas con This compound. Para obtener más detalles y estudios específicos, las fuentes citadas ofrecen una gran cantidad de información .

Safety and Hazards

Direcciones Futuras

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .

Mecanismo De Acción

Target of Action

3-Acetyl-1H-quinolin-2-one is a derivative of quinoline, a class of compounds that have been found to have diverse pharmacological activities . Quinoline derivatives have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, Parkinson disease, and Alzheimer disease . They also have antimicrobial, antitubercular, anticancer, and antimalarial activities .

Mode of Action

For instance, they can act as antagonists at the glycine site of NMDA receptors, which are involved in many nervous system diseases .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, they can inhibit the growth of bacteria, fungi, and cancer cells, and they can interfere with the life cycle of malaria parasites .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 3-acetyl-1H-quinolin-2-one can vary depending on the target. For example, it can inhibit the growth of bacteria, fungi, and cancer cells, and it can interfere with the life cycle of malaria parasites . It can also have neuroprotective effects in diseases such as stroke, Parkinson’s disease, and Alzheimer’s disease .

Action Environment

The action of 3-acetyl-1H-quinolin-2-one can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Other factors such as temperature and the presence of other substances can also affect its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

3-acetyl-1H-quinolin-2-one plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, where 3-acetyl-1H-quinolin-2-one acts as an inhibitor. This inhibition is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. By inhibiting tyrosine kinase, 3-acetyl-1H-quinolin-2-one can modulate these processes, potentially leading to therapeutic effects in conditions such as cancer .

Additionally, 3-acetyl-1H-quinolin-2-one has been shown to interact with proteins involved in the oxidative stress response. It can bind to and inhibit the activity of certain oxidoreductases, thereby reducing the production of reactive oxygen species and protecting cells from oxidative damage . This antioxidant property further underscores the biochemical significance of 3-acetyl-1H-quinolin-2-one.

Cellular Effects

The effects of 3-acetyl-1H-quinolin-2-one on various types of cells and cellular processes are profound. In cancer cells, for instance, 3-acetyl-1H-quinolin-2-one has been observed to induce apoptosis, or programmed cell death. This is achieved through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . By promoting apoptosis, 3-acetyl-1H-quinolin-2-one can help in the elimination of cancerous cells.

Moreover, 3-acetyl-1H-quinolin-2-one influences cell signaling pathways. It has been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . Inhibition of this pathway can lead to reduced cell growth and increased sensitivity to chemotherapeutic agents. Additionally, 3-acetyl-1H-quinolin-2-one affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in inflammation and immune responses .

Molecular Mechanism

At the molecular level, 3-acetyl-1H-quinolin-2-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. As mentioned earlier, 3-acetyl-1H-quinolin-2-one inhibits tyrosine kinase by binding to its active site, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses.

Another molecular mechanism involves the interaction of 3-acetyl-1H-quinolin-2-one with DNA. It has been shown to intercalate into the DNA double helix, thereby interfering with DNA replication and transcription . This interaction can result in the inhibition of cell proliferation and induction of cell cycle arrest.

Furthermore, 3-acetyl-1H-quinolin-2-one can modulate gene expression by affecting epigenetic modifications. It has been found to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from histone proteins . Inhibition of HDACs leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-acetyl-1H-quinolin-2-one have been studied over various time periods. The stability of 3-acetyl-1H-quinolin-2-one is an important factor in its temporal effects. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . This stability allows for prolonged studies on its effects.

Long-term studies have shown that 3-acetyl-1H-quinolin-2-one can have sustained effects on cellular function. For example, continuous exposure to 3-acetyl-1H-quinolin-2-one has been observed to result in persistent inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, in vivo studies have demonstrated that 3-acetyl-1H-quinolin-2-one can maintain its therapeutic effects over extended periods, making it a promising candidate for long-term treatment strategies .

Dosage Effects in Animal Models

The effects of 3-acetyl-1H-quinolin-2-one vary with different dosages in animal models. At low doses, 3-acetyl-1H-quinolin-2-one has been found to exert minimal toxic effects while still providing therapeutic benefits . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Threshold effects have also been noted in animal studies. There is a dosage threshold below which 3-acetyl-1H-quinolin-2-one does not exhibit significant biological activity . This threshold effect is crucial for establishing safe and effective dosage regimens for potential clinical use.

Metabolic Pathways

3-acetyl-1H-quinolin-2-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The major metabolic pathway involves the oxidation of the acetyl group to form a carboxylic acid derivative . This metabolite is then conjugated with glucuronic acid or sulfate and excreted in the urine .

The interaction of 3-acetyl-1H-quinolin-2-one with metabolic enzymes can also affect metabolic flux and metabolite levels. For instance, inhibition of cytochrome P450 enzymes by 3-acetyl-1H-quinolin-2-one can lead to altered metabolism of other drugs, potentially resulting in drug-drug interactions . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of 3-acetyl-1H-quinolin-2-one in clinical settings.

Transport and Distribution

The transport and distribution of 3-acetyl-1H-quinolin-2-one within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, 3-acetyl-1H-quinolin-2-one can bind to intracellular proteins, influencing its localization and accumulation .

The distribution of 3-acetyl-1H-quinolin-2-one within tissues is also influenced by its lipophilicity. Due to its relatively high lipophilicity, 3-acetyl-1H-quinolin-2-one can readily cross cell membranes and accumulate in lipid-rich tissues . This property is important for its therapeutic applications, as it allows for effective targeting of specific tissues and organs.

Subcellular Localization

The subcellular localization of 3-acetyl-1H-quinolin-2-one plays a critical role in its activity and function. It has been observed to localize primarily in the nucleus, where it can interact with DNA and modulate gene expression . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct 3-acetyl-1H-quinolin-2-one to the nucleus .

In addition to the nucleus, 3-acetyl-1H-quinolin-2-one has also been found in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes . The dual localization of 3-acetyl-1H-quinolin-2-one in both the nucleus and cytoplasm allows it to exert its effects on multiple cellular processes, making it a versatile compound in biochemical research .

Propiedades

IUPAC Name |

3-acetyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNDTCZARIEYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344745 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50290-20-5 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)